Tert-butyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate
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Overview
Description
Tert-butyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate is a chemical compound with the molecular formula C10H13BrN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate typically involves the reaction of tert-butyl 2-aminoacetate with 5-bromopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. Conditions often involve the use of polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as ethanol or water are typically used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation and Reduction Reactions: Products include nitro, nitroso, and amino derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Tert-butyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate has several applications in scientific research:
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The bromopyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate
- Tert-butyl (5-bromopyrimidin-2-yl)methylcarbamate
- Tert-butyl (2-bromopyrimidin-5-yl)carbamate
Uniqueness
Tert-butyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate is unique due to the presence of both an amino group and a bromopyrimidine moietyIts structure provides a balance between hydrophilicity and hydrophobicity, making it suitable for different types of chemical reactions and biological interactions .
Properties
Molecular Formula |
C10H14BrN3O2 |
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Molecular Weight |
288.14 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate |
InChI |
InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)7(12)8-13-4-6(11)5-14-8/h4-5,7H,12H2,1-3H3 |
InChI Key |
HFXPVUKEFYIFFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=NC=C(C=N1)Br)N |
Origin of Product |
United States |
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